REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:10]=[O:11].CC(=CC)C.P([O-])(O)(O)=[O:18].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.C1COCC1.C(O)=O.O>[I:1][C:2]1[C:3]([C:10]([OH:18])=[O:11])=[C:4]([O:8][CH3:9])[N:5]=[CH:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=NC=C1)OC)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer washed with water and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diisopropylether+dichloromethane (1+1)
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with half-concentrated aqueous NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=NC(=C1C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.462 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |